molecular formula C18H11BrO3 B1273519 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- CAS No. 20926-82-3

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-

Cat. No.: B1273519
CAS No.: 20926-82-3
M. Wt: 355.2 g/mol
InChI Key: JAVQJOTUCCJDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromophenyl group attached to an indene dione structure, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- can be achieved through several methods. One efficient procedure involves the reaction of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which is optimal for these transformations. Various functional groups are tolerated under standard reaction conditions .

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- undergoes several types of chemical reactions, including:

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Properties

IUPAC Name

2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVQJOTUCCJDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393739
Record name 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20926-82-3
Record name 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.